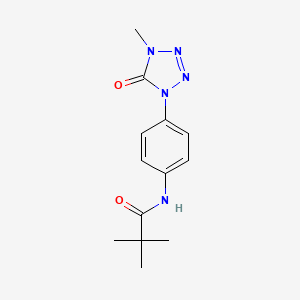

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pivalamide

Description

N-(4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pivalamide is a heterocyclic compound featuring a tetrazole ring substituted with a methyl and oxo group at positions 4 and 5, respectively. The phenyl group at position 1 of the tetrazole is further functionalized with a pivalamide (2,2-dimethylpropanamide) moiety.

Properties

IUPAC Name |

2,2-dimethyl-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c1-13(2,3)11(19)14-9-5-7-10(8-6-9)18-12(20)17(4)15-16-18/h5-8H,1-4H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWUNVYUFCDOEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pivalamide typically involves the reaction of 4-methyl-5-oxo-4,5-dihydro-1H-tetrazole with 4-aminophenylpivalamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pivalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pivalamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pivalamide is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new medications.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pivalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related tetrazole derivatives, focusing on substituent effects, physicochemical properties, and synthesis methodologies. Key analogs include:

N-(4-(1-(4-Methyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)ethyl)phenyl)acetamide (3o)

- Structural Differences : The tetrazole ring in 3o contains a thioxo (S=O) group at position 5 instead of an oxo (O=O) group. The phenyl group is substituted with an acetamide (-NHCOCH₃) rather than a pivalamide (-NHCOC(CH₃)₃) .

- Physicochemical Properties: Melting point: 176–178°C (higher than typical acetamide derivatives due to increased molecular symmetry). Solubility: Moderate in polar solvents (e.g., ethanol), attributed to the acetamide’s polarity. Spectral Data: IR peaks at 1673 cm⁻¹ (C=O stretch) and 1531 cm⁻¹ (N-H bend) confirm the amide functionality .

2-Fluoro-N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl]benzenesulfonamide

- Structural Differences : The pivalamide group is replaced with a fluorinated benzenesulfonamide (-SO₂NH-C₆H₄F). The sulfonamide group introduces strong electron-withdrawing effects, while fluorine enhances electronegativity .

- Physicochemical Properties: Molecular weight: 349.34 g/mol (higher than the pivalamide analog due to the sulfonamide and fluorine). Solubility: Moderate in DMSO and ethanol, influenced by the sulfonamide’s polarity. Stability: The fluorine atom may improve metabolic stability compared to non-halogenated analogs.

General Trends

- Acetamide: Smaller and more polar, leading to higher solubility in polar solvents. Sulfonamide: Introduces strong hydrogen-bonding capacity and acidity (pKa ~10), favoring interactions with biological targets .

- Tetrazole Modifications: 5-Oxo vs.

Data Table: Comparative Analysis of Tetrazole Derivatives

Biological Activity

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pivalamide is a complex organic compound that exhibits potential biological activity primarily due to its unique structural features, particularly the presence of the tetrazole ring. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's molecular formula is , indicating it contains carbon, hydrogen, nitrogen, and oxygen. The structure includes:

- Tetrazole Ring : Known for diverse biological activities.

- Benzamide Moiety : Contributes to the compound's potential interactions with biological targets.

The biological activity of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pivalamide is largely attributed to its interactions with specific molecular targets. The tetrazole component allows for binding to various enzymes and receptors, potentially modulating their activity. The exact pathways involved remain to be fully elucidated but may include:

- Enzyme Inhibition : Similar tetrazole compounds have shown potential in inhibiting enzymes linked to various diseases.

- Receptor Binding : The compound may interact with specific receptors involved in cellular signaling pathways.

Biological Activity Overview

The following table summarizes the biological activities associated with N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pivalamide and related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pivalamide | Tetrazole and benzamide moieties | Antimicrobial, anti-inflammatory potential |

| 2-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide | Similar tetrazole structure | Antimicrobial |

| N-(1-benzyl)-N'-phenylurea | Urea instead of amide | Herbicidal |

| 3-amino-N-(4-chlorophenyl)-2-thiazolidinone | Thiazolidinone ring | Anticancer |

The unique combination of functional groups in N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pivalamide suggests it may exhibit both antimicrobial and anti-inflammatory activities, making it a valuable candidate for further research compared to other similar compounds that may only exhibit one type of biological activity .

Case Studies and Research Findings

Research on the specific biological effects of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pivalamide is limited; however, studies on structurally related compounds provide insights into its potential applications. For instance:

- Antimicrobial Activity : Compounds containing tetrazole rings have been investigated for their ability to inhibit bacterial growth. A study indicated that certain tetrazole derivatives exhibited significant antimicrobial properties against various pathogens .

- Anti-inflammatory Effects : Research has shown that benzamide derivatives can possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pivalamide may similarly modulate inflammatory responses .

- Enzyme Inhibition Studies : Investigations into similar compounds have revealed their capacity to inhibit specific enzymes linked to metabolic pathways. This could imply that N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-y)phenyl)pivalamide might also interact with target enzymes in a comparable manner .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.